molecular formula C16H22N4O4S B2570432 1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide CAS No. 2034544-35-7

1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2570432
CAS No.: 2034544-35-7
M. Wt: 366.44
InChI Key: MEXNNCQMFBPZMF-UHFFFAOYSA-N
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Description

The compound 1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole bicyclic core modified with dimethyl and sulfone (dioxido) groups at positions 1 and 2. The 5-position of this heterocycle is substituted with a piperidine-4-carboxamide moiety, further acetylated at the piperidine nitrogen.

Properties

IUPAC Name

1-acetyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-11(21)20-8-6-12(7-9-20)16(22)17-13-4-5-14-15(10-13)19(3)25(23,24)18(14)2/h4-5,10,12H,6-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXNNCQMFBPZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide is a compound that has drawn attention due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring and a thiadiazole moiety. The presence of the dioxido group and the acetyl function suggests potential interactions with various biological targets.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of compounds containing 1,3,4-thiadiazole derivatives. A related study demonstrated that compounds with similar structural features exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives were found to have IC50 values in the nanomolar range, indicating potent activity compared to donepezil, a standard treatment for Alzheimer's disease .

CompoundIC50 (µM)Reference
This compoundTBDThis study
Donepezil0.6 ± 0.05

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives have been well documented. These compounds often exhibit radical scavenging activity due to their electron-rich nature. The specific compound under review may also demonstrate similar properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Anti-inflammatory Effects

Thiadiazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . While specific data on the compound is limited, its structural analogs have demonstrated significant anti-inflammatory effects.

Case Studies

A recent study synthesized several thiadiazole derivatives and evaluated their biological activities. Among these derivatives, those similar to this compound showed notable anticholinesterase activity and exhibited favorable pharmacokinetic profiles .

The mechanism by which this compound exerts its biological effects appears to involve interaction with key enzymes and receptors associated with neurodegenerative diseases. Molecular docking studies suggest that the compound may bind effectively to the active sites of AChE and potentially other targets involved in neurotransmission .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole vs. Thiazole/Pyridine Derivatives

The benzo[c][1,2,5]thiadiazole core distinguishes this compound from simpler heterocycles like thiazoles or pyridines (e.g., 2-(4-pyridinyl)thiazole carboxamides in ). Key differences include:

Feature Target Compound Thiazole/Pyridine Analogues (e.g., [3a–s] in )
Core Structure Bicyclic benzo[c]thiadiazole with sulfone groups Monocyclic thiazole or pyridine
Polarity High (due to sulfone and carboxamide groups) Moderate (carboxamide present, but lacks sulfone)
Synthetic Complexity Likely higher (requires bicyclic formation and sulfonation) Lower (direct coupling of pre-formed heterocycles)

The sulfone group in the target compound may enhance water solubility and metabolic stability compared to non-sulfonated analogues, a critical factor in drug design .

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